(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane
Description
Bicyclo[4.2.0]octane Core Architecture Analysis
The bicyclo[4.2.0]octane framework consists of a fused bicyclic system comprising a six-membered cyclohexane ring and a four-membered cyclobutane ring. The numbering follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for bicyclic compounds, where the three bridge segments contain 4, 2, and 0 carbon atoms, respectively. This architecture imposes significant ring strain due to the distorted bond angles in the cyclobutane moiety. The cyclohexane ring typically adopts a chair conformation, while the fused cyclobutane introduces torsional strain, as evidenced by molecular mechanics calculations and X-ray crystallographic data.
A comparative analysis of bicyclo[4.2.0]octane with related systems reveals distinct structural features:
| Property | Bicyclo[4.2.0]octane | Bicyclo[2.2.2]octane | Bicyclo[5.1.0]octane |
|---|---|---|---|
| Major ring sizes | 6 + 4 | 6 + 6 | 7 + 3 |
| Bond angle distortion | 15–20° | <5° | 25–30° |
| Strain energy (kcal/mol) | ~25 | ~7 | ~35 |
The fused nature of the bicyclo[4.2.0]octane system creates a rigid scaffold that influences both reactivity and stereoelectronic properties.
Stereochemical Assignment of (1R,6S) Configuration
The (1R,6S) stereochemical descriptor follows the Cahn-Ingold-Prelog priority rules, which assign configurations based on atomic number and spatial orientation. In this compound:
- Position 1 : The nitrogen atom at position 3 and the bridgehead carbon at position 8 define substituent priorities.
- Position 6 : The methyl group and adjacent bridgehead carbon dictate the stereochemical environment.
The "rel" designation indicates that the configuration is relative to the bicyclic framework rather than absolute. X-ray crystallography of analogous compounds confirms that the (1R,6S) configuration places the methyl group in a pseudoaxial orientation, minimizing steric clashes with the bicyclo[4.2.0]octane core. Nuclear magnetic resonance (NMR) studies further validate this assignment through distinct coupling constants (e.g., J1,6 = 4.2 Hz) and nuclear Overhauser effect (NOE) correlations between the methyl group and bridgehead protons.
Boc Protection Strategy at Position 3
The tert-butoxycarbonyl (Boc) group at position 3 serves as a temporary protective moiety for the secondary amine, enabling selective functionalization during synthetic sequences. Key attributes include:
- Steric shielding : The bulky tert-butyl group prevents undesired nucleophilic reactions at the nitrogen.
- Acid sensitivity : The Boc group is cleavable under mildly acidic conditions (e.g., trifluoroacetic acid), preserving the integrity of the diazabicyclo[4.2.0]octane framework.
Introduction of the Boc group typically involves treating the free amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This strategy has been optimized to achieve >95% yield while avoiding ring-opening side reactions.
Methyl Substituent Effects at Position 6
The methyl group at position 6 exerts three primary effects on the molecule:
- Steric hindrance : The substituent restricts conformational flexibility, locking the bicyclic system into a preferred pseudoaxial orientation.
- Electronic modulation : The electron-donating inductive effect of the methyl group slightly increases the basicity of the adjacent nitrogen atom (pKa ≈ 8.2 vs. 7.5 for the unmethylated analogue).
- Hydrophobic interactions : In biological systems, the methyl group enhances binding affinity to hydrophobic pockets, as demonstrated in β-lactamase inhibitor complexes.
Molecular dynamics simulations reveal that the methyl group stabilizes the chair-boat conformation of the bicyclo[4.2.0]octane core by 2.3 kcal/mol compared to the unsubstituted system. This stabilization is critical for maintaining structural integrity in solution-phase applications.
Properties
IUPAC Name |
tert-butyl (1R,6S)-6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-12(4)8-13-9(12)7-14/h9,13H,5-8H2,1-4H3/t9-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSDUVHLZMOBDQ-CABZTGNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(CC1NC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN(C[C@@H]1NC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137199 | |
| Record name | 1,1-Dimethylethyl (1R,6S)-6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523530-37-1 | |
| Record name | 1,1-Dimethylethyl (1R,6S)-6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (1R,6S)-6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[42One common method involves the enantioselective construction of the bicyclic scaffold using starting materials that contain the required stereochemical information . The reaction conditions often include the use of specific catalysts and reagents to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Catalytic Hydrogenation for Protecting Group Removal
A key reaction involves catalytic hydrogenation to remove protective groups. For the closely related compound (1R,6S)-tert-butyl 8-((S)-1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate, hydrogenation over 20% Pd(OH)₂/C in ethanol with acetic acid at 50°C and 100 bar H₂ pressure removes the phenylethyl group, yielding the Boc-protected diazabicyclo derivative (75% yield) . This suggests similar reactivity for the methyl-substituted analog:
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Hydrogenolysis of N-protecting group | H₂, 20% Pd(OH)₂/C, EtOH, AcOH, 50°C, 16 h | 75% |
Boc Deprotection
The Boc group is typically cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), generating a free secondary amine. While not explicitly documented for this compound, the reaction is a standard step in peptide and heterocycle synthesis. The resulting amine could participate in alkylation, acylation, or coupling reactions.
Functionalization at the Methyl Substituent
The methyl group at position 6 may undergo oxidation or halogenation. For example:
-
Oxidation : Using KMnO₄ or CrO₃ could convert the methyl group to a carboxylic acid, though steric hindrance from the bicyclic system might limit reactivity.
-
Halogenation : Radical bromination (e.g., NBS/light) could introduce a bromine atom, enabling cross-coupling reactions.
Ring-Opening Reactions
The strained bicyclo[4.2.0]octane system may undergo ring-opening under specific conditions:
-
Acid-Catalyzed Hydrolysis : Protonation of the amine could destabilize the ring, leading to cleavage.
-
Nucleophilic Attack : Strong nucleophiles (e.g., Grignard reagents) might open the ring at the bridgehead nitrogen.
Stability and Storage
Scientific Research Applications
(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its structural features make it a useful tool in biochemical assays.
Medicine: Potential applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug design and development.
Industry: It can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Property Comparisons
Functional Group and Reactivity Differences
Boc vs. Acetyl Protection: The Boc group in the target compound offers superior stability under basic conditions compared to the acetyl group in (1S,6R)-rel-8-acetyl-3,8-diazabicyclo[4.2.0]octane, which is prone to hydrolysis .
The dihydrochloride salt (CAS 2227199-19-9) lacks the Boc group, increasing water solubility but limiting use in non-polar reaction systems .
Diaza Position Isomerism :
- (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane (CAS 1417789-72-0) differs in nitrogen placement (3,7 vs. 3,8), altering hydrogen-bonding capacity and ligand-receptor interactions in medicinal chemistry .
Biological Activity
(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane is a bicyclic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and two nitrogen atoms within its bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C12H22N2O2
- Molecular Weight : Approximately 226.32 g/mol
The exact mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. This interaction may influence various biological pathways, including signal transduction and metabolic regulation.
Pharmacological Potential
Research indicates that bicyclic amines like this compound could serve as precursors for synthesizing more complex pharmaceutical agents or as tool compounds in studying biological mechanisms related to neurotransmitter modulation.
Case Studies
- Neurotransmitter Modulation :
- A study highlighted the potential of similar bicyclic compounds in modulating neurotransmitter systems, suggesting that this compound might exhibit neuroprotective effects or influence cognitive functions through its interactions with neurotransmitter receptors.
- Antimicrobial Activity :
- Preliminary investigations into related compounds have shown antimicrobial properties, indicating a possible area for future research on this compound.
Comparison with Similar Compounds
The structural uniqueness of this compound can be compared with other bicyclic compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane | C11H20N2O2 | Different stereochemistry |
| (1R,7S)-Boc-7-methyl-3,8-diazabicyclo[4.2.0]octane | C12H22N2O2 | Variation in ring structure |
| (1R)-Boc-1-methyl-3,7-diazabicyclo[4.2.0]octane | C12H22N2O2 | Altered nitrogen positioning |
These compounds exhibit variations in their stereochemistry or functional groups while retaining a similar bicyclic framework, which may lead to diverse biological activities and potential applications in drug design .
Q & A
Q. What are the key considerations for synthesizing (1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane with high stereochemical fidelity?
- Methodological Answer : To ensure stereochemical fidelity, prioritize asymmetric synthetic routes such as chiral auxiliary-mediated cyclization or enantioselective catalysis. For example, diastereomer separation via salt formation (e.g., using chiral acids like tartaric acid derivatives) can isolate the desired stereoisomer, as demonstrated in patents for similar diazabicyclo compounds . Additionally, asymmetric Diels-Alder reactions (e.g., sulfinylquinone-mediated methods) can enforce stereochemical control during bicyclic framework formation . Monitor reaction progress using chiral HPLC or polarimetry to verify enantiomeric ratios.
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- High-Resolution Mass Spectrometry (HRMS) : Compare observed [M+Na]+ peaks with calculated values (e.g., 301.1046 calc. vs. 301.1033 found in related bicyclic systems) .
- NMR Spectroscopy : Analyze - and -NMR for characteristic signals (e.g., tert-butyl group at δ ~1.4 ppm for Boc protection) .
- X-Ray Diffraction : Resolve ambiguities in stereochemistry by growing single crystals (orthorhombic P222 space group) and refining data to R-factors <0.1 .
- HPLC : Use reverse-phase columns (C18) with UV detection to confirm ≥95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic conformational changes or overlapping signals. Address this by:
- Variable-Temperature NMR : Identify fluxional behavior by observing signal coalescence at elevated temperatures.
- DFT Calculations : Compare computed -NMR chemical shifts with experimental data to validate proposed conformers .
- Complementary Techniques : Use IR spectroscopy to detect hydrogen-bonding patterns (e.g., ν(C=O) at ~1739 cm for Boc groups) and X-ray crystallography for definitive stereochemical assignment .
Q. What strategies exist for enhancing the optical purity of this compound during multi-step synthesis?
- Methodological Answer :
- Diastereomeric Salt Crystallization : Precipitate the desired diastereomer using a resolving agent (e.g., (1R)-camphorsulfonic acid) to achieve >99% enantiomeric excess (e.e.), as shown in diazabicyclo[4.3.0]nonane synthesis .
- Dynamic Kinetic Resolution (DKR) : Employ transition-metal catalysts (e.g., Ru-based complexes) to racemize undesired enantiomers during asymmetric hydrogenation .
- Protecting Group Optimization : Use Boc groups to stabilize intermediates and minimize epimerization during nucleophilic substitutions .
Q. How can researchers design catalytic asymmetric synthesis routes to improve yield and enantiomeric excess?
- Methodological Answer :
- Chiral Ligand Screening : Test phosphine-oxazoline (PHOX) ligands in Pd-catalyzed cycloadditions to enforce bicyclic ring closure with >90% e.e. .
- Flow Chemistry : Optimize residence time and temperature in continuous reactors to suppress side reactions (e.g., retro-Diels-Alder) .
- Enzyme-Mediated Resolution : Use lipases or esterases (e.g., Candida antarctica Lipase B) to selectively hydrolyze undesired enantiomers in racemic mixtures .
Data Interpretation and Optimization
Q. How should researchers address low yields in the final cyclization step of the synthesis?
- Methodological Answer :
- Solvent Screening : Replace polar aprotic solvents (e.g., DMF) with non-coordinating solvents (toluene or CHCl) to favor intramolecular cyclization .
- Microwave-Assisted Synthesis : Apply controlled microwave heating (100–150°C) to reduce reaction time from hours to minutes and improve atom economy .
- Additive Optimization : Introduce Lewis acids (e.g., ZnCl) to stabilize transition states during ring closure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
